molecular formula C15H21NO2S2 B2675486 4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane CAS No. 1705218-58-1

4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane

Cat. No.: B2675486
CAS No.: 1705218-58-1
M. Wt: 311.46
InChI Key: POACYXLBNGZOEG-UHFFFAOYSA-N
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Description

4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is a complex organic compound that features a thiazepane ring substituted with an oxane-4-carbonyl group and a thiophen-2-yl group

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for biologically active molecules.

    Medicine: Research may explore its potential as a therapeutic agent or as a lead compound for drug development.

    Industry: It could be used in the development of new materials or as a catalyst in various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The starting materials often include oxane derivatives and thiophene compounds. The key steps in the synthesis may involve:

    Formation of the Thiazepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Oxane-4-Carbonyl Group: This step may involve acylation reactions using oxane derivatives.

    Attachment of the Thiophen-2-yl Group: This can be done through substitution reactions using thiophene derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Mechanism of Action

The mechanism of action of 4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane would depend on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • 1-(oxane-4-carbonyl)-4-(thiophen-2-yl)piperidine
  • 1-(furan-2-carbonyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine
  • 1-(diphenylmethyl)-4-[4-(thiophen-2-yl)oxane-4-carbonyl]piperazine

Uniqueness

4-(oxane-4-carbonyl)-7-(thiophen-2-yl)-1,4-thiazepane is unique due to its thiazepane ring structure, which is less common compared to piperidine or piperazine rings. This structural difference may confer distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

oxan-4-yl-(7-thiophen-2-yl-1,4-thiazepan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2S2/c17-15(12-4-8-18-9-5-12)16-6-3-14(20-11-7-16)13-2-1-10-19-13/h1-2,10,12,14H,3-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

POACYXLBNGZOEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=CC=CS2)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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